An In-depth Technical Guide to the Chemical Properties of Nα-Boc-L-histidine methyl ester (Boc-His-OMe)
An In-depth Technical Guide to the Chemical Properties of Nα-Boc-L-histidine methyl ester (Boc-His-OMe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Boc-L-histidine methyl ester, commonly referred to as Boc-His-OMe, is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetics. The strategic protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid as a methyl ester render this molecule a versatile building block. This configuration prevents unwanted side reactions at the N-terminus and C-terminus during peptide coupling reactions, allowing for the controlled and sequential assembly of amino acids into complex peptide chains.
This technical guide provides a comprehensive overview of the chemical and physical properties of Boc-His-OMe, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications and stability.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Boc-His-OMe are summarized in the tables below. This data is essential for its handling, storage, and application in various chemical reactions.
General Properties
| Property | Value |
| Chemical Name | Nα-(tert-butoxycarbonyl)-L-histidine methyl ester |
| Common Synonyms | Boc-L-His-OMe, N-Boc-L-histidine methyl ester |
| CAS Number | 2488-14-4[1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₉N₃O₄[1][2][3] |
| Molecular Weight | 269.30 g/mol [1][2] |
| Appearance | White to off-white solid/powder[1] |
Physicochemical Data
| Property | Value | Notes |
| Melting Point | 121-128 °C[1] | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[6] | Quantitative solubility data is not widely reported and is best determined experimentally for specific solvent systems. |
| Optical Rotation | Data not consistently reported for the methyl ester. The related L-Histidine methyl ester dihydrochloride (B599025) has a reported [α]20/D of +9.0° (c = 2 in H₂O). | The specific rotation is a critical parameter for ensuring enantiomeric purity. |
| pKa | Data not available in cited literature. | The pKa of the imidazole (B134444) side chain is a crucial factor in its catalytic activity and behavior in different pH environments. |
Spectroscopic Data
| Spectroscopy | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ ~ 7.5 (s, 1H, imidazole C2-H), ~6.8 (s, 1H, imidazole C4-H), ~5.5 (d, 1H, NH), ~4.6 (m, 1H, α-CH), ~3.7 (s, 3H, OCH₃), ~3.1 (m, 2H, β-CH₂), ~1.4 (s, 9H, Boc CH₃) |
| ¹³C NMR (CDCl₃) | δ ~ 172 (C=O, ester), ~155 (C=O, Boc), ~135 (imidazole C2), ~129 (imidazole C4), ~117 (imidazole C5), ~80 (Boc C(CH₃)₃), ~54 (α-CH), ~52 (OCH₃), ~30 (β-CH₂), ~28 (Boc CH₃) |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~2970 (C-H stretch, alkyl), ~1740 (C=O stretch, ester), ~1700 (C=O stretch, carbamate), ~1500 (N-H bend), ~1250 (C-O stretch) |
| Mass Spectrometry (ESI-MS) | m/z 270.14 [M+H]⁺, 292.12 [M+Na]⁺. Common fragmentation includes the loss of the Boc group (100 amu) or isobutylene (B52900) (56 amu).[8] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of Boc-His-OMe.
Synthesis of Boc-His-OMe
This protocol describes the synthesis of Boc-His-OMe from L-histidine methyl ester dihydrochloride.
-
L-histidine methyl ester dihydrochloride
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
-
Dissolution: Dissolve L-histidine methyl ester dihydrochloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C.
-
Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Boc-His-OMe.[14]
Diagram: Synthesis Workflow of Boc-His-OMe
Caption: Workflow for the synthesis of Boc-His-OMe.
Characterization of Boc-His-OMe
The following protocols outline the standard procedures for confirming the identity and purity of the synthesized Boc-His-OMe.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.[7]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a longer acquisition time or a higher sample concentration may be necessary.[7]
-
Data Analysis: Process the spectra and compare the observed chemical shifts with the expected values to confirm the structure.
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile, with the potential addition of a small amount of formic acid to promote protonation for positive ion mode analysis.
-
Spectrum Acquisition: Analyze the sample using electrospray ionization (ESI) mass spectrometry. Acquire a full scan mass spectrum to determine the molecular weight.
-
Tandem MS (MS/MS) Analysis (Optional): Perform MS/MS analysis on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for further structural confirmation.[8]
-
Data Analysis: Compare the observed m/z values with the calculated values for the expected molecular ions and fragments.
Diagram: Characterization Workflow for Boc-His-OMe
Caption: Workflow for the characterization of Boc-His-OMe.
Stability and Reactivity
Boc-His-OMe is a stable compound under standard laboratory conditions and can be stored at 2-8 °C for extended periods. The Boc protecting group is sensitive to strong acidic conditions and will be cleaved by reagents such as trifluoroacetic acid (TFA), which is a common step in Boc-based solid-phase peptide synthesis. The methyl ester is susceptible to hydrolysis under basic conditions (saponification).
The imidazole side chain of histidine presents unique reactivity. While the Nα-Boc group provides protection, the imidazole nitrogen atoms can still participate in certain reactions, and the α-proton is susceptible to racemization under harsh basic conditions during peptide coupling. Therefore, careful control of reaction conditions is crucial when using Boc-His-OMe in synthesis.
Applications in Research and Drug Development
Boc-His-OMe is a cornerstone in the synthesis of peptides and peptidomimetics. Its primary applications include:
-
Solid-Phase Peptide Synthesis (SPPS): As a building block for the incorporation of histidine residues into a growing peptide chain.
-
Solution-Phase Peptide Synthesis: For the synthesis of dipeptides or larger peptide fragments.
-
Drug Discovery: In the development of novel therapeutic peptides where histidine's unique properties are essential for biological activity, such as in enzyme active sites or metal-binding domains.
Conclusion
Nα-Boc-L-histidine methyl ester is a fundamental reagent for researchers and professionals in the fields of peptide chemistry and drug development. A thorough understanding of its chemical and physical properties, as well as appropriate handling and reaction conditions, is paramount for its successful application. The experimental protocols provided in this guide offer a framework for the synthesis and characterization of this important molecule, enabling its effective use in the creation of complex and biologically relevant peptides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nalpha-Boc-L-histidine methyl ester | C12H19N3O4 | CID 7017200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. BOC-HIS-OME | 2488-14-4 [chemicalbook.com]
- 5. 2488-14-4|Boc-His-OMe|BLD Pharm [bldpharm.com]
- 6. Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Boc-L-Histidine(17791-52-5) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. N-Boc-L-Histidine(17791-52-5) 13C NMR spectrum [chemicalbook.com]
- 14. Boc-his(3-bom)-ome hcl | 83468-80-8 | Benchchem [benchchem.com]
